N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide
Overview
Description
N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide is a complex organic compound that belongs to the class of pyrrolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, cyanoacetic acid, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of cyano or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or pyrrolizine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid, while reduction could produce N-benzyl-3-aminomethyl-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrolizine derivatives.
Medicine: Potential therapeutic agent for conditions where pyrrolizine derivatives have shown efficacy.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide can be compared with other pyrrolizine derivatives, such as:
- N-benzyl-3-cyano-2-(methylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide
- N-benzyl-3-cyano-2-(ethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-3-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)13-22-18-16(11-20)24-10-6-9-15(24)17(18)19(25)21-12-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-10,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMUIWIHVOIVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N2CCCC2=C1C(=O)NCC3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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